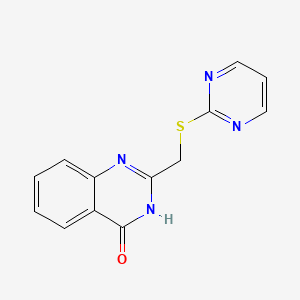

2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one” is a derivative of quinazolin-4(3H)-ones . Quinazolin-4(3H)-ones are a class of compounds that have been studied for their potential in various applications, including medicinal chemistry .

Synthesis Analysis

The synthesis of new derivatives of quinazolin-4(3H)-ones, such as “2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one”, can be achieved by the reactions of different functionalized anthranilic acids with imino ether generated in situ from 2-cyanopyrimidine . The presence of different substituents in the anthranilic acids, including halogen atoms, methoxy, and methyl groups, does not interfere with the reaction .Chemical Reactions Analysis

As mentioned in the synthesis analysis, the compound can be synthesized through the reactions of different functionalized anthranilic acids with imino ether generated in situ from 2-cyanopyrimidine .Scientific Research Applications

Antitumor Agent Development

This compound has been studied for its potential as an antitumor agent . Derivatives of thieno[3,2-d]pyrimidine, which share a similar structural motif, have shown promising antiproliferative activity against various cancer cell lines . The compound’s ability to inhibit EZH2, an enzyme often overexpressed in cancer cells, makes it a candidate for further optimization and evaluation as a new class of antitumor drugs.

Anticancer Activity

Related thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties . These studies provide a foundation for using “2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one” as a lead compound in the search for new anticancer medications, given its structural similarity and potential biological activity.

Antimicrobial Screening

The antimicrobial properties of thienopyrimidine derivatives suggest that our compound could also be effective in this area. It could serve as a starting point for developing new antimicrobial agents, especially considering the need for new drugs to combat antibiotic-resistant bacteria .

Enzyme Inhibition

Compounds with a thienopyrimidine core have been reported to display activity as phosphodiesterase and dihydrofolate reductase (DHFR) inhibitors. This suggests potential applications of “2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one” in designing inhibitors for these and other related enzymes .

Kinase Inhibition

Thienopyrimidine derivatives have also been identified as inhibitors of vascular endothelial growth factor (VEGF) kinase . This indicates that our compound could be explored for its efficacy in inhibiting kinases, which are critical in various signaling pathways, including those involved in cancer progression .

Chemotherapy Side Effect Mitigation

Given the side effects associated with chemotherapy, such as the impact on fast-growing cells like hair follicles and gastrointestinal lining, derivatives of our compound could potentially be designed to minimize these effects while retaining anticancer efficacy .

properties

IUPAC Name |

2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-12-9-4-1-2-5-10(9)16-11(17-12)8-19-13-14-6-3-7-15-13/h1-7H,8H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDAMFXQPKFOSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate](/img/structure/B2360292.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2360295.png)

![4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2360299.png)

![2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2360301.png)

![ethyl 4-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2360302.png)

![4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2360309.png)